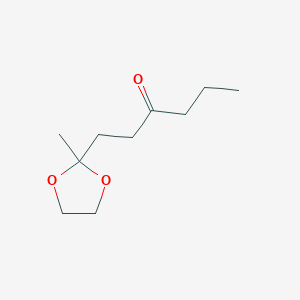
N-(2-Methylphenyl)-N-nitroso-N'-propan-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methylphenyl)-N-nitroso-N’-propan-2-ylurea is an organic compound that belongs to the class of nitrosoureas. These compounds are known for their diverse applications in various fields, including medicinal chemistry, due to their ability to act as alkylating agents. The structure of N-(2-Methylphenyl)-N-nitroso-N’-propan-2-ylurea consists of a nitroso group attached to a urea moiety, with a 2-methylphenyl and a propan-2-yl group as substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylphenyl)-N-nitroso-N’-propan-2-ylurea typically involves the reaction of 2-methylphenyl isocyanate with nitrosating agents under controlled conditions. One common method is to react 2-methylphenyl isocyanate with sodium nitrite in the presence of an acid, such as hydrochloric acid, to form the nitroso derivative. The reaction is usually carried out at low temperatures to prevent decomposition of the nitroso compound.
Industrial Production Methods
Industrial production of N-(2-Methylphenyl)-N-nitroso-N’-propan-2-ylurea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylphenyl)-N-nitroso-N’-propan-2-ylurea undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The urea moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can react with the urea moiety under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Substituted urea derivatives.
Scientific Research Applications
N-(2-Methylphenyl)-N-nitroso-N’-propan-2-ylurea has several applications in scientific research:
Biology: Studied for its potential as an alkylating agent in DNA modification.
Medicine: Investigated for its anticancer properties due to its ability to alkylate DNA and inhibit cell proliferation.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Methylphenyl)-N-nitroso-N’-propan-2-ylurea involves the formation of reactive intermediates that can alkylate nucleophilic sites in biological molecules. The nitroso group can form nitrenium ions, which are highly reactive and can interact with DNA, leading to cross-linking and inhibition of DNA replication. This mechanism is particularly relevant in its anticancer activity, where it induces cytotoxic effects in rapidly dividing cells.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methylphenyl)-N-nitroso-N’-methylurea
- N-(2-Methylphenyl)-N-nitroso-N’-ethylurea
- N-(2-Methylphenyl)-N-nitroso-N’-butylurea
Uniqueness
N-(2-Methylphenyl)-N-nitroso-N’-propan-2-ylurea is unique due to its specific substituents, which influence its reactivity and biological activity. The presence of the 2-methylphenyl group provides steric hindrance, affecting the compound’s interaction with biological targets. Additionally, the propan-2-yl group enhances its lipophilicity, potentially improving its cellular uptake and distribution.
Properties
CAS No. |
110396-90-2 |
|---|---|
Molecular Formula |
C11H15N3O2 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
1-(2-methylphenyl)-1-nitroso-3-propan-2-ylurea |
InChI |
InChI=1S/C11H15N3O2/c1-8(2)12-11(15)14(13-16)10-7-5-4-6-9(10)3/h4-8H,1-3H3,(H,12,15) |
InChI Key |
LAEDUIAHMCLHDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(C(=O)NC(C)C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4-[(propan-2-yl)sulfanyl]butanoate](/img/structure/B14331109.png)

![9-(Propan-2-yl)-10-sulfanylidenedihydro-2H,6H-10lambda~5~-[1,3,2]diazaphosphinino[2,1-b][1,3,2]oxazaphosphinine-6,8(7H,9H,10H)-dione](/img/structure/B14331129.png)
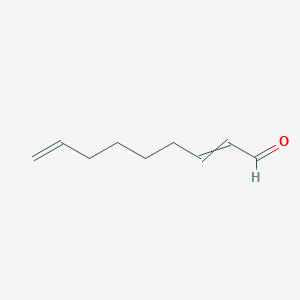
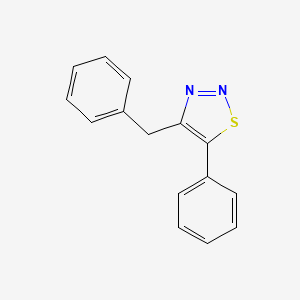
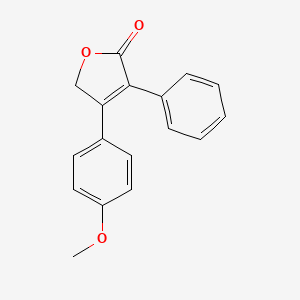
![Octahydro-3H-pyrrolo[1,2-a]azepin-3-one](/img/structure/B14331152.png)
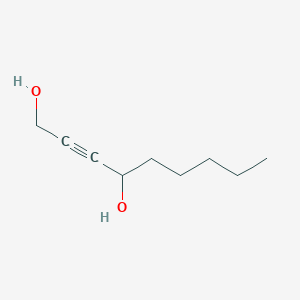
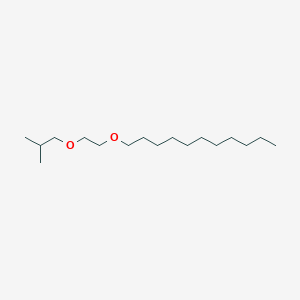
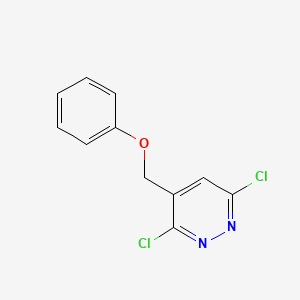
silane](/img/structure/B14331173.png)
